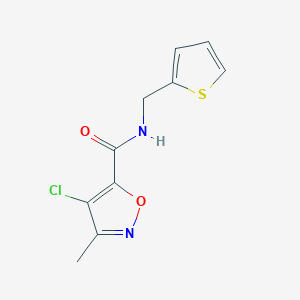

![molecular formula C17H21N3O B4544012 N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-3-butenamide](/img/structure/B4544012.png)

N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-3-butenamide

Overview

Description

Synthesis Analysis

The synthesis of pyrazole derivatives, such as ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, involves the treatment of precursor molecules with specific reagents under controlled conditions. These syntheses often yield compounds with potential fungicidal and plant growth regulation activities (L. Minga, 2005). The synthesis process can significantly influence the compound's structure and, consequently, its reactivity and properties.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is determined using techniques such as X-ray diffraction. These compounds typically exhibit monoclinic crystal systems with precise geometrical parameters. For example, the crystal structure of a related pyrazole derivative revealed a monoclinic system, providing insights into the molecular arrangement and potential intermolecular interactions (L. Minga, 2005).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including cycloadditions, condensations, and substitutions, leading to a wide range of products with diverse biological activities. These reactions are influenced by the pyrazole core's reactivity and the substituents present on the ring. For instance, the electrochemically induced transformation of 3-methylbenzaldehyde and related compounds resulted in products with promising biomedical applications, highlighting the chemical versatility of pyrazole derivatives (Y. E. Ryzhkova et al., 2020).

Scientific Research Applications

Anti-inflammatory and Analgesic Activities

Research has shown that derivatives of the compound have demonstrated significant anti-inflammatory and analgesic properties. A study by Küçükgüzel et al. (2013) synthesized novel derivatives and evaluated their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. The findings revealed that one derivative exhibited promising anti-inflammatory and analgesic activities without causing tissue damage in the liver, kidney, colon, and brain compared to untreated controls or celecoxib, a known anti-inflammatory drug (Küçükgüzel et al., 2013).

Anticancer Activity

Another aspect of the compound's application is in anticancer activity. Metwally, Abdelrazek, and Eldaly (2016) synthesized new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole and evaluated their anticancer activity, highlighting the compound's potential in developing new cancer therapies (Metwally, Abdelrazek, & Eldaly, 2016).

Antimicrobial Activity

The compound and its derivatives also show promise in antimicrobial applications. Sharifzadeh et al. (2013) reported the synthesis of novel 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazoles, demonstrating significant antibacterial activity, indicating its potential use in combating microbial infections (Sharifzadeh et al., 2013).

Structural and Spectral Investigations

Research also extends to the structural and spectral analysis of related pyrazole compounds, providing insights into their chemical properties and potential modifications for enhanced therapeutic effects. Viveka et al. (2016) focused on the structural, spectral, and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, contributing to the understanding of its chemical behavior and interaction mechanisms (Viveka et al., 2016).

properties

IUPAC Name |

N-[1-[5-methyl-1-(2-methylphenyl)pyrazol-4-yl]ethyl]but-3-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O/c1-5-8-17(21)19-13(3)15-11-18-20(14(15)4)16-10-7-6-9-12(16)2/h5-7,9-11,13H,1,8H2,2-4H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISOBTPQTTHZKFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C(C=N2)C(C)NC(=O)CC=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24785343 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{4-oxo-5-[4-(2-propyn-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B4543951.png)

![1-[(2-chloro-5-methylphenoxy)acetyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4543960.png)

![3-[(4-chloro-3-nitrobenzoyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4543971.png)

![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]propanamide](/img/structure/B4543980.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4543986.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4543988.png)

![methyl {5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B4543992.png)

![1-[3-(4-methoxyphenyl)propanoyl]-4-(methylsulfonyl)piperazine](/img/structure/B4543999.png)

![N-(4,6-dimethyl-2-pyrimidinyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboximidamide](/img/structure/B4544009.png)

![2-acetyl-N-[2-(3,4-dimethoxyphenyl)ethyl]hydrazinecarbothioamide](/img/structure/B4544024.png)